molecular formula C23H33NOS B4268673 N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No. B4268673
M. Wt: 371.6 g/mol
InChI Key: FYOFKRPANDNVRL-UHFFFAOYSA-N
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Description

N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as ADBT, is a synthetic compound that belongs to the class of adamantane derivatives. It has gained significant attention in the scientific community due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide may act as a modulator of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to modulate the activity of various enzymes and receptors in the body, including the cannabinoid receptors CB1 and CB2, the adenosine A2A receptor, and the enzyme monoacylglycerol lipase. These effects result in the modulation of various physiological processes such as pain sensation, inflammation, and neuroprotection.

Advantages and Limitations for Lab Experiments

N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied. However, N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.

Future Directions

There are several potential future directions for the study of N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its effects on various physiological processes. Finally, the development of more selective N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide analogs may provide new insights into its pharmacological properties and potential therapeutic applications.

Scientific Research Applications

N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in various animal models. Additionally, N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and multiple sclerosis.

properties

IUPAC Name

N-(2-adamantyl)-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOS/c1-23(2,3)18-4-5-19-15(11-18)12-20(26-19)22(25)24-21-16-7-13-6-14(9-16)10-17(21)8-13/h12-14,16-18,21H,4-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOFKRPANDNVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-tert-butyl-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Reactant of Route 6
N-2-adamantyl-5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

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